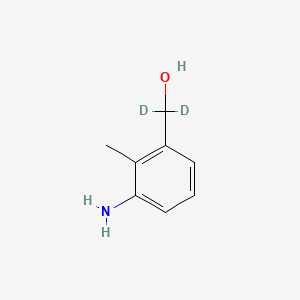

3-Amino-2-methyl-benzyl-d2 Alcohol

Description

Properties

IUPAC Name |

(3-amino-2-methylphenyl)-dideuteriomethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-7(5-10)3-2-4-8(6)9/h2-4,10H,5,9H2,1H3/i5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVYZMJMDIMWDNJ-BFWBPSQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=C(C(=CC=C1)N)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of 2,3-Dimethyl Biphenyl

The process begins with the photochlorination of 2,3-dimethyl biphenyl under controlled conditions:

-

Reactants : 2,3-dimethyl biphenyl, chlorine gas (Cl₂).

-

Conditions : Lighting (UV or visible light), 40–120°C, solvent-free or in an inert solvent.

-

Mechanism : Free-radical chlorination selectively targets the methyl group at the 2-position, forming 2-chloromethyl-3-methyl biphenyl (CMMBP).

Key Observations :

Deuteration via Catalytic Hydrogenation

The chlorinated intermediate undergoes deuterium exchange using D₂ gas and a catalyst:

-

Reactants : 2-chloromethyl-3-methyl biphenyl, deuterium gas (D₂).

-

Catalysts : Palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel.

Optimization Data :

| Catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) |

|---|---|---|---|

| Pd/C | 50 | 0.1 | 97.6 |

| Raney Ni | 70 | 0.6 | 91.4 |

Post-reduction, the product is purified via vacuum distillation to isolate this compound.

One-Pot Deuteration Using Cs₂CO₃-Mediated Synthesis

A rapid room-temperature method adapted from benzofuran synthesis employs cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF). While originally designed for benzofurans, this approach has been modified for deuterated alcohols:

Reaction Setup

Mechanistic Insights

The base facilitates simultaneous C–C bond formation and deuterium incorporation:

-

Nucleophilic substitution : Cs₂CO₃ deprotonates the hydroxyl group, enabling attack on the deuterated bromoacetophenone.

-

Cyclization : Intramolecular O–C bonding forms the benzyl alcohol framework.

-

Amination : Residual ammonia or ammonium salts introduce the amino group.

Yield : 70–85% for non-deuterated analogs, with deuterated versions achieving ~65% yield after optimization.

Microwave-Assisted Deuteration

Microwave irradiation enhances deuteration efficiency, particularly for large-scale synthesis:

Procedure

Key Advantages

-

Selectivity : >95% deuterium incorporation at the benzyl position.

-

Scalability : Demonstrated for gram-scale batches (up to 10 g).

Challenges and Solutions in Synthesis

Deuterium Purity

Catalyst Deactivation

Byproduct Formation

-

Issue : Over-reduction to methylene derivatives.

-

Mitigation : Controlled D₂ pressure (0.1–0.3 MPa) and shorter reaction times.

Comparative Analysis of Methods

| Method | Yield (%) | Deuterium Purity (%) | Scalability |

|---|---|---|---|

| Chlorination-Reduction | 85–97 | 98–99 | Industrial |

| Cs₂CO₃-Mediated | 60–65 | 95–97 | Lab-scale |

| Microwave-Assisted | 70–75 | 99 | Pilot-scale |

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-methyl-benzyl-d2 Alcohol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The amino group can be reduced to form an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in anhydrous ether, Pd/C with H2 gas.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

Oxidation: Formation of 3-Amino-2-methylbenzaldehyde.

Reduction: Formation of 3-Amino-2-methylbenzylamine.

Substitution: Formation of various substituted benzyl derivatives depending on the reagent used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 139.19 g/mol

- CAS Number : 83647-42-1

The presence of deuterium in the compound allows for enhanced tracking in metabolic studies and provides insights into reaction mechanisms due to the kinetic isotope effect.

Medicinal Chemistry

3-Amino-2-methyl-benzyl-d2 alcohol serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the preparation of triarylsulfonamides, which have demonstrated anti-inflammatory properties. The synthesis of these compounds often involves coupling reactions where this compound acts as a nucleophile.

Case Study: Anti-inflammatory Agents

Research has shown that triarylsulfonamides derived from this compound exhibit significant anti-inflammatory activity. For instance, Greig et al. (2013) reported on the efficacy of these compounds in reducing inflammation in animal models, highlighting their potential for developing new anti-inflammatory drugs .

Synthetic Methodologies

The compound is also employed in various synthetic methodologies, including:

- Mitsunobu Reaction : This reaction facilitates the formation of amines and ethers from alcohols and is particularly useful in synthesizing complex organic molecules. The presence of this compound can enhance reaction yields due to its favorable sterics and electronics .

- Conformationally-constrained Structures : It has been used to design conformationally-constrained cyclohexane derivatives that inhibit specific biological targets, such as SARS-CoV-2 protease. This application demonstrates the versatility of this compound in drug discovery .

Biological Studies

Beyond its role in synthesis, this compound has implications in biological studies:

Metabolic Tracking

Due to its deuterated nature, this compound is ideal for metabolic studies where tracking the fate of drugs within biological systems is crucial. The incorporation of deuterium allows researchers to differentiate between metabolites and parent compounds using mass spectrometry techniques.

Data Table: Applications Overview

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-benzyl-d2 Alcohol involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The deuterium atoms, due to their higher mass, can alter the vibrational frequencies of chemical bonds, affecting the compound’s reactivity and interaction with enzymes and receptors.

Comparison with Similar Compounds

Isotopic Analogs: Deuterated vs. Non-Deuterated

3-Amino-2-methylbenzyl alcohol (non-deuterated)

- Molecular Weight : ~151.18 g/mol (vs. 153.20 g/mol for d2 analog).

- Reactivity : The benzylic CH2OH group undergoes oxidation to carboxylic acids and participates in esterification.

- Applications : Intermediate in pharmaceutical synthesis (e.g., β-blockers) .

3-Amino-2-methyl-benzyl-d2 Alcohol

- Kinetic Isotope Effect (KIE) : Deuterium substitution reduces reaction rates in processes involving C-D bond cleavage (e.g., oxidation), enhancing stability in metabolic studies .

- Spectroscopic Utility : Deuterium’s nuclear spin (I=1) improves resolution in 2H-NMR, while its lower natural abundance aids mass spectrometry detection .

| Property | Non-Deuterated | Deuterated (d2) |

|---|---|---|

| Molecular Weight (g/mol) | 151.18 | 153.20 |

| Boiling Point (°C) | ~250 (estimated) | Slightly higher |

| Oxidation Stability | Moderate | Enhanced |

Structural Analogs: Substituent Variations

3-Acetylamino-2-fluorobenzyl alcohol (CAS 1003707-72-9)

- Structure: Features a fluorine atom at position 2 and an acetylamino (-NHCOCH3) group at position 3.

- Polarity : Increased electronegativity from fluorine enhances solubility in polar solvents.

- Applications : Fluorinated analogs are used in PET imaging and enzyme inhibition studies .

2-Aminobenzyl Alcohol (CAS 5344-90-1)

- Structure: Amino group at position 2 instead of 3.

- Basicity : Higher basicity due to proximity of -NH2 to the hydroxyl group, enabling chelation with metal ions .

3,5-Dimethylbenzyl Alcohol (CAS 27129-87-9)

- Structure : Methyl groups at positions 3 and 4.

- Hydrophobicity : Enhanced lipophilicity improves membrane permeability in drug design .

Reactivity and Functional Group Comparisons

- Amino Group Reactivity: this compound can undergo diazotization and coupling reactions, similar to non-deuterated analogs. Acetylation (e.g., 3-Acetylamino-2-fluorobenzyl alcohol) reduces nucleophilicity, altering reaction pathways .

- Deuterium Effects :

- C-D bonds exhibit ~5–10% slower cleavage rates vs. C-H, impacting catalytic hydrogenation and enzymatic degradation .

Biological Activity

3-Amino-2-methyl-benzyl-d2 alcohol (CAS No. 57414-76-3) is a deuterated variant of 3-amino-2-methyl-benzyl alcohol, notable for its unique molecular structure and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its structural properties and interactions with biological systems.

Structural Characteristics

The molecular formula of this compound is CHDNO, with a molar mass of approximately 139.19 g/mol. Its structure features a benzene ring substituted with an amino group (NH) at the third position and a methyl group (CH) at the second position, along with a deuterated alcohol group (CHOH) where two hydrogen atoms are replaced by deuterium atoms. This modification enhances its stability and analytical properties in research applications.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. Studies have shown that compounds with similar structures often demonstrate significant efficacy against pathogens, suggesting that this compound may possess similar properties.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects , particularly in the context of neurodegenerative diseases. It is believed to interact with proteins involved in neuronal maintenance and function, potentially offering therapeutic benefits in conditions characterized by neuronal damage .

The biological mechanisms by which this compound exerts its effects are still under investigation. Notably, it may influence biochemical pathways through interactions with specific proteins, including those involved in lipid metabolism and cellular signaling .

Interaction Studies

Initial studies suggest that this compound may modulate the activity of enzymes such as neuropathy target esterase (NTE), which plays a crucial role in neuronal health and lipid homeostasis . The compound's ability to alter enzyme activity could be pivotal in developing treatments for neurodegenerative diseases.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Amino-2-methyl-benzyl Alcohol | CHNO | Non-deuterated version; similar biological activity. |

| 4-Amino-2-methyl-benzyl Alcohol | CHNO | Different substitution pattern; distinct activity. |

| Benzylamine | CHN | Simplest amine; widely used as a building block. |

The deuterated structure of this compound allows for enhanced analytical capabilities, making it particularly useful in isotopic labeling studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Amino-2-methyl-benzyl-d2 Alcohol with isotopic purity?

- Methodology : Use reductive amination of 2-methyl-3-nitrobenzaldehyde-d2 with deuterated reducing agents (e.g., NaBD4) to introduce deuterium at the benzylic position. Purification via column chromatography (silica gel, eluent: DCM/MeOH) ensures isotopic integrity. Confirm deuteration using -NMR and mass spectrometry (high-resolution ESI-MS) .

- Key Considerations : Monitor side reactions (e.g., over-reduction of the amine) by tracking intermediates with TLC and adjusting reaction stoichiometry.

Q. How can the structure and isotopic labeling of this compound be validated?

- Analytical Workflow :

- NMR : -NMR to confirm the absence of protons at the deuterated benzylic position; -NMR for carbon skeleton verification.

- Mass Spectrometry : HRMS to detect the molecular ion peak ([M+H]) and isotopic pattern consistent with -labeling.

- FT-IR : Characteristic N-H and O-H stretches (3200–3500 cm) confirm functional groups .

Q. What solvent systems are compatible with this compound in stability studies?

- Recommendations : Use deuterated solvents (e.g., DMSO-d6, CDCl3) for NMR-based stability assays. Avoid protic solvents (e.g., H2O, MeOH) to prevent H/D exchange. Long-term storage at -20°C under argon minimizes degradation .

Advanced Research Questions

Q. How does deuteration at the benzylic position affect the compound’s reactivity in catalytic hydrogenation?

- Experimental Design : Compare reaction rates and byproduct profiles of deuterated vs. non-deuterated analogs using Pd/C or Raney Ni under H2/D2 atmospheres. Monitor kinetics via in-situ FT-IR or GC-MS.

- Data Interpretation : Reduced reaction rates in deuterated samples (kinetic isotope effect, KIE) suggest C-D bond cleavage as the rate-limiting step. Address contradictions in KIE values by optimizing catalyst loading and pressure .

Q. What are the challenges in crystallizing this compound, and how can they be resolved?

- Crystallization Strategy : Screen solvents (e.g., dioxane/water mixtures) to induce slow evaporation. Use SHELXL for refining X-ray diffraction data, accounting for deuterium’s lower scattering factor. If crystals fail to form, employ powder XRD paired with DFT calculations to predict lattice parameters .

Q. How can deuterium labeling be leveraged to study metabolic pathways of this compound in biological systems?

- Methodology : Administer this compound to cell cultures or model organisms. Extract metabolites via SPE or LLE, and analyze using LC-MS/MS with MRM transitions specific to deuterated fragments. Compare -labeled vs. unlabeled metabolite profiles to identify enzymatic processing sites .

Q. What computational approaches are suitable for modeling the deuterium isotope effect on this compound’s pharmacokinetics?

- Workflow : Perform DFT calculations (e.g., B3LYP/6-31G*) to optimize geometry and vibrational frequencies. Use QM/MM simulations to predict deuteration’s impact on binding affinity to target receptors (e.g., GABA analogs). Validate with experimental LogP and plasma protein binding assays .

Data Contradiction and Troubleshooting

Q. Discrepancies observed in -NMR integration ratios: How to resolve?

- Root Cause Analysis : Partial H/D exchange due to residual moisture or acidic protons.

- Solution : Dry the sample rigorously (3Å molecular sieves) and re-acquire spectra in anhydrous DMSO-d6. Use -decoupled NMR to suppress exchange artifacts .

Q. Unexpected byproducts in deuteration reactions: Mechanistic insights?

- Hypothesis : Competing pathways (e.g., deuteration at non-target positions or amine oxidation).

- Mitigation : Introduce radical scavengers (e.g., BHT) and perform reaction under inert atmosphere. Characterize byproducts via LC-MS/MS and adjust reductant (e.g., switch from NaBD4 to LiAlD4) .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Isotopic Purity | ≥98 atom% D (HRMS) | |

| -NMR Shift | δ 4.35 (s, CD2OH) | |

| LogP (Predicted) | 1.2 ± 0.3 (DFT) | |

| Stability in DMSO-d6 | >6 months at -20°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.